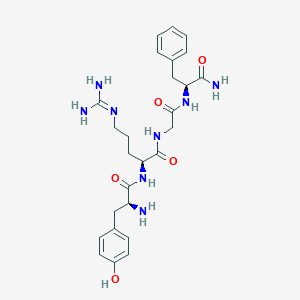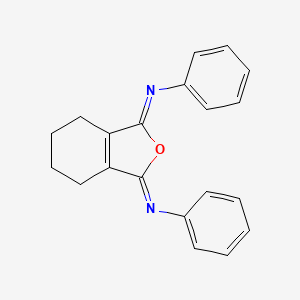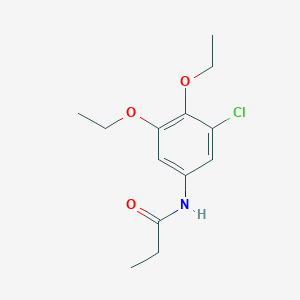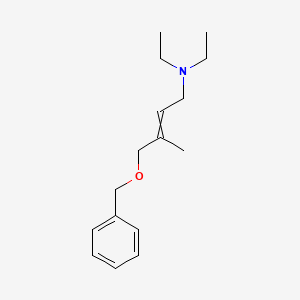
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine is an organic compound that belongs to the class of amines. It features a benzyloxy group attached to a butenamine backbone, making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Alkylation: The benzyloxy intermediate is then subjected to alkylation with N,N-diethyl-3-methylbut-2-en-1-amine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols.
Applications De Recherche Scientifique
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: This compound shares the benzyloxy group but differs in its overall structure and reactivity.
N,N-Diethyl-3-methylbut-2-en-1-amine: Similar backbone but lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)-N,N-diethyl-3-methylbut-2-en-1-amine is unique due to the presence of both the benzyloxy group and the diethylamine moiety, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
90809-13-5 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N,N-diethyl-3-methyl-4-phenylmethoxybut-2-en-1-amine |
InChI |
InChI=1S/C16H25NO/c1-4-17(5-2)12-11-15(3)13-18-14-16-9-7-6-8-10-16/h6-11H,4-5,12-14H2,1-3H3 |
Clé InChI |
HDOKKHJGXLBYNE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC=C(C)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



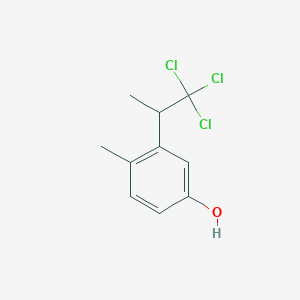
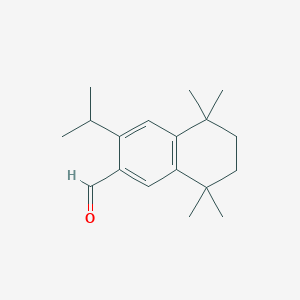
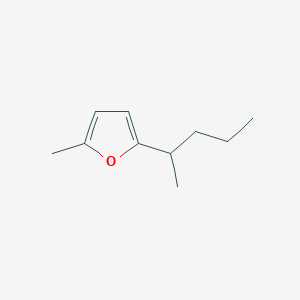
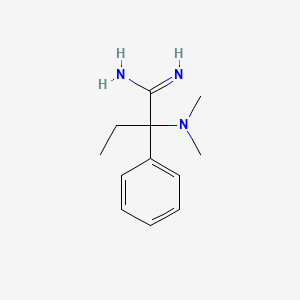
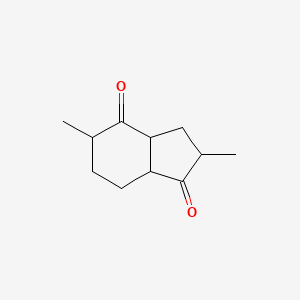
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)
![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
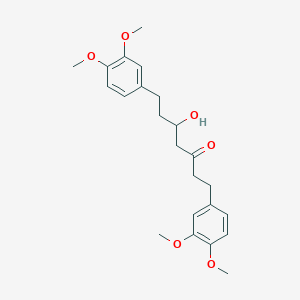
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
